2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
Overview
Description
2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole is a heterocyclic compound that combines the structural motifs of furan and indole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique arrangement of the furan and indole rings imparts distinct chemical and biological properties to the molecule.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indole-based compounds are known for their ability to undergo cycloaddition reactions . These reactions involve the formation of new bonds through the concerted interaction of two or more unsaturated reactants . This could potentially be a part of the interaction between this compound and its targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.
Action Environment
It is known that the reactions involving indole-based compounds are considered green reactions, as they are 100% atom-economical . This suggests that these reactions, and potentially the action of this compound, could be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions to form the indole ring . The furan ring can be introduced through a subsequent cyclization reaction involving a suitable furan precursor .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Furanones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Properties
IUPAC Name |
furan-2-yl(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(15-6-3-9-20-15)18-8-7-14-12(10-18)11-4-1-2-5-13(11)17-14/h1-6,9,17H,7-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPVGJGLQSLUHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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